molecular formula C11H11BrO3 B2479863 4-(Allyloxy)-2-bromo-5-methoxybenzaldehyde CAS No. 428496-25-7

4-(Allyloxy)-2-bromo-5-methoxybenzaldehyde

Cat. No.: B2479863
CAS No.: 428496-25-7
M. Wt: 271.11
InChI Key: AXHJQMLBUYKHLC-UHFFFAOYSA-N
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Description

4-(Allyloxy)-2-bromo-5-methoxybenzaldehyde is an organic compound with the molecular formula C11H11BrO3 This compound is characterized by the presence of an allyloxy group, a bromo substituent, and a methoxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allyloxy)-2-bromo-5-methoxybenzaldehyde typically involves multiple steps. One common method starts with the bromination of 2-methoxybenzaldehyde to introduce the bromo substituent. This is followed by the allylation of the hydroxyl group using allyl bromide in the presence of a base such as potassium carbonate. The reaction conditions often involve refluxing in an appropriate solvent like acetone or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for larger scales. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Allyloxy)-2-bromo-5-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromo substituent can be replaced by other nucleophiles in substitution reactions. For example, it can undergo nucleophilic aromatic substitution with amines to form corresponding anilines.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic conditions.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Amines in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 4-(Allyloxy)-2-bromo-5-methoxybenzoic acid.

    Reduction: 4-(Allyloxy)-2-bromo-5-methoxybenzyl alcohol.

    Substitution: 4-(Allyloxy)-2-amino-5-methoxybenzaldehyde.

Scientific Research Applications

4-(Allyloxy)-2-bromo-5-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Allyloxy)-2-bromo-5-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved can vary widely depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Allyloxy)-2-bromo-5-methoxybenzaldehyde is unique due to the combination of its functional groups, which allows for a wide range of chemical reactions and applications. The presence of both an allyloxy and a bromo substituent provides versatility in synthetic chemistry, making it a valuable intermediate for various applications.

Properties

IUPAC Name

2-bromo-5-methoxy-4-prop-2-enoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-3-4-15-11-6-9(12)8(7-13)5-10(11)14-2/h3,5-7H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHJQMLBUYKHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Br)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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